

# Pilaralisib early phase I clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

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## Summary of Early Phase I Clinical Trials

Trial Focus & Formulation	Key Dosage Findings	Most Common Treatment-Related Adverse Events (Any Grade)	Preliminary Efficacy (Evaluable Patients)
Monotherapy in Solid Tumors (Tablet) [1] [2] [3]	RP2D: 400 mg QD (based on PK). MTD not reached [1].	Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [1]	PR: 11.1% (2/18 pts); SD: 33.3% (6/18 pts) [1]
Monotherapy in Solid Tumors (Capsule) [4]	MTD: 600 mg QD [4]	Information on specific frequency not detailed in results; on-target effects like hyperglycemia and rash were noted [4].	1 PR observed in a patient with non-small cell lung cancer (NSCLC) [4]
Combination with Paclitaxel & Carboplatin [5]	MTD of Pilaralisib (tablet): 200 mg QD with chemo [5]	Neutropenia (67.2%), Thrombocytopenia (67.2%) [5] (Note: AEs are from combination regimen)	PR: 13.5% (7/52 pts); SD: 48.1% (25/52 pts) [5]
Monotherapy in CLL/Lymphoma (Capsule) [6]	Dose: 600 mg QD (from solid tumor MTD) [6]	Diarrhea (92.0%), Pyrexia (52.0%), Fatigue (44.0%) [6]	CLL: PR in 50.0% (5/10 pts);

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			Lymphoma: PR in <b>20.0%</b> (3/15 pts) [6]

Abbreviations: CLL: Chronic Lymphocytic Leukemia; MTD: Maximum Tolerated Dose; PR: Partial Response; RP2D: Recommended Phase II Dose; QD: Once Daily; SD: Stable Disease; pts: patients.

## Detailed Experimental Protocols

The following details outline the core methodologies used in these early-phase trials.

### Trial Design and Patient Enrollment

- **Study Type:** Phase I, multicenter, open-label, single-arm or dose-escalation studies [1] [5].
- **Dosing Schedule:** In monotherapy studies, **Pilaralisib** was administered orally once daily in continuous 28-day cycles [1]. In the combination study, it was given daily alongside paclitaxel and carboplatin administered on day 1 of 21-day cycles [5].
- **Patient Population:** Adults with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy or for which no effective therapy existed [1] [5]. Patients typically had an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].
- **Key Exclusion Criterion:** Prior treatment with a PI3K inhibitor [1] [5].

### Primary Endpoints and Assessment Methods

- **Primary Endpoints:**
  - **Maximum Tolerated Dose (MTD):** Determined using a standard "3 + 3" design during dose escalation. DLTs were assessed during the first cycle (28 days in monotherapy, 21 days in combination) [5].
  - **Safety and Tolerability:** Adverse events were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0 [1] [5].

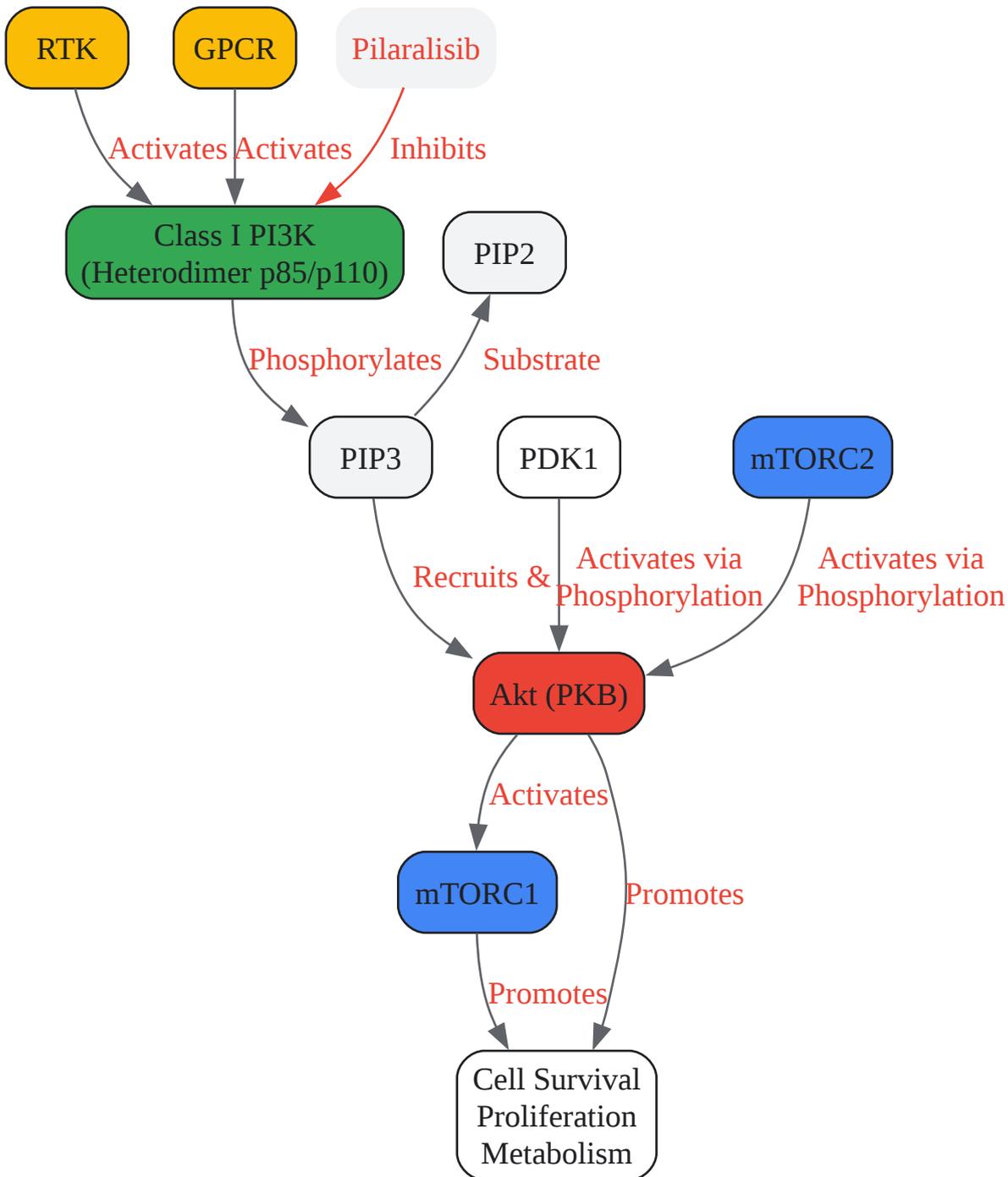
- **Efficacy Assessment:** Tumor response was evaluated per **RECIST 1.0** (Response Evaluation Criteria in Solid Tumors) for solid tumors [1]. Scans were conducted at predefined intervals.

## Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

- **PK Sampling:** Blood samples were collected at multiple time points after drug administration to determine parameters like maximum plasma concentration (C<sub>max</sub>) and area under the plasma concentration-time curve (AUC) [1].
- **Key PK Finding:** The tablet formulation at 400 mg provided higher systemic exposure (AUC<sub>0-24h</sub>) than the 600 mg capsule, leading to the RP2D of 400 mg for the tablet [1].
- **PD Analyses:**
  - **Biomarker Studies:** In some trials, tumor tissue biopsies were analyzed pre- and post-treatment for markers of pathway inhibition (e.g., phosphorylated AKT and S6) [5].
  - **Cytokine Analysis:** In the lymphoma/CLL trial, plasma levels of cytokines and chemokines involved in B-cell trafficking were measured to assess biological activity [6].

## PI3K/AKT Signaling Pathway and Pilaralisib's Role

The diagram below illustrates the signaling pathway targeted by **Pilaralisib**.



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## Current Development Status

Despite the acceptable safety and hints of efficacy in early trials, the clinical development of **Pilaralisib** for all cancer indications, including solid tumors and lymphoma, has been **discontinued** [7]. Later-phase studies

found that the drug did not enhance the efficacy of standard chemotherapy and showed only modest activity as a single agent [5] [4].

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## References

1. of a Tablet Formulation of Phase , a Pan-Class... I Trial Pilaralisib [pmc.ncbi.nlm.nih.gov]
2. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pubmed.ncbi.nlm.nih.gov]
3. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan ... [broadinstitute.org]
4. Pilaralisib - an overview | ScienceDirect Topics [sciencedirect.com]
5. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
6. Data from Phase of the Pan-PI3K Inhibitor I ... Trial Pilaralisib [scispace.com]
7. - Exelixis/Sanofi - AdisInsight Pilaralisib [adisinsight.springer.com]

To cite this document: Smolecule. [Pilaralisib early phase I clinical trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-early-phase-i-clinical-trial-results>]

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